Regioisomer Identity: 3-Ethyl-1-Methyl vs. 1-Ethyl-3-Methyl
The target compound (CAS 1489591-32-3) is authenticated with an MDL number (MFCD21318552) and a standardized SMILES string (O=S(N)(CC1=C(C(CC)=NN1C)Br)=O) that unambiguously assigns the ethyl group to position 3 and the methyl group to position 1 of the pyrazole ring . The regioisomer (CAS 1492551-50-4) shares the same molecular formula (C7H12BrN3O2S) and molecular weight (282.16 g/mol) but differs in the alkyl substitution pattern, which is confirmed by a distinct ChemSpider ID (123967224) . The target compound therefore offers a unique 3D geometry crucial for SAR studies.
| Evidence Dimension | Regioisomeric structural identity |
|---|---|
| Target Compound Data | CAS 1489591-32-3; MDL MFCD21318552; 3-ethyl-1-methyl substitution |
| Comparator Or Baseline | CAS 1492551-50-4; ChemSpider ID 123967224; 1-ethyl-3-methyl substitution |
| Quantified Difference | Distinct CAS numbers, distinct MDL/MFCD identifiers, distinct SMILES notation |
| Conditions | Authenticated by vendor CoA and database registration |
Why This Matters
Using the correct regioisomer prevents SAR misinterpretation and synthetic pathway failure, as the N1-ethyl isomer can sterically obstruct reactions at the adjacent C5-methanesulfonamide site.
